molecular formula C10H6Cl2N4 B1296380 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole CAS No. 73594-96-4

5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole

Cat. No. B1296380
CAS RN: 73594-96-4
M. Wt: 253.08 g/mol
InChI Key: YQSMXEYBNRLGRK-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is a chemical compound with the molecular formula C11H8Cl2N4 . It is a type of pyrazole, a class of organic compounds that are used as building blocks in the synthesis of various organic molecules .


Synthesis Analysis

The synthesis of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . A multistep flow sequence has also been developed to generate a collection of 5-amino-4-cyano-1,2,3-triazoles directly from aniline starting materials .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole can be represented by the InChI code 1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 .


Chemical Reactions Analysis

5-Amino-pyrazoles, such as 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole has a molecular weight of 267.12 . It is a weak base .

Scientific Research Applications

Catalysis and Organic Synthesis

A novel and environmentally benign route has been developed using NH4H2PO4/Al2O3 as a catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This method highlights the use of an easily available catalyst, shorter reaction times, better yields, simplicity, a heterogeneous system, and easy work-up procedures, making it advantageous for organic synthesis (Maleki & Ashrafi, 2014).

Polymer Science

Research has been conducted on the synthesis of aromatic polyamides and polyimides containing pendant pyrazole rings with amino and cyano groups from a new monomer. This work demonstrates the polymers' solubility in various organic solvents, their thermal stability, and the fact that the amino and cyano groups on the pyrazole ring are not affected during polymerization, suggesting potential applications in materials science (Kim et al., 2016).

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, showcasing the potential medicinal applications of such derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in HCl solution, demonstrating high efficiency. This research suggests that these compounds could serve as effective corrosion inhibitors, contributing to the field of materials science (Yadav, Gope, Kumari, & Yadav, 2016).

Crystallography and Structural Analysis

The crystal structure of a compound closely related to 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole has been determined by X-ray diffraction, providing insights into the molecular arrangement and potential interactions that could influence its reactivity and applications (Wen, Zhu, Li, & Zhang, 2006).

Future Directions

The future directions for 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole could involve further exploration of its synthesis methods and potential applications, especially in the field of pharmaceutics and medicinal chemistry . It could also be interesting to investigate its properties and potential uses in more detail.

properties

IUPAC Name

5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSMXEYBNRLGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315540
Record name MLS003115690
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole

CAS RN

73594-96-4
Record name MLS003115690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115690
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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